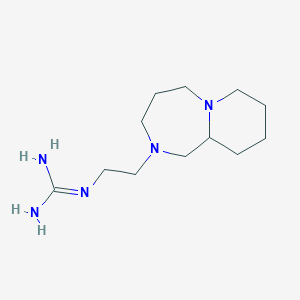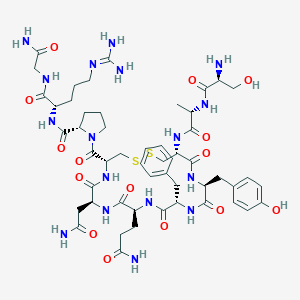
Argipressin, ser-ala-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, ser-ala-, also known as vasopressin, is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin, ser-ala- is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
Argipressin, ser-ala-, acts on specific receptors in the body, including the Argipressin, ser-ala- V1a and V2 receptors. Its primary mechanism of action is to increase water reabsorption in the kidneys, which helps to regulate water balance and blood pressure.
Effets Biochimiques Et Physiologiques
Argipressin, ser-ala-, has a wide range of biochemical and physiological effects in the body. It regulates water balance and blood pressure, stimulates the release of cortisol from the adrenal glands, and affects the function of the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin, ser-ala-, has several advantages for use in lab experiments. It is easy to synthesize and has a well-defined mechanism of action. However, it also has limitations, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions in the study of argipressin, ser-ala-. One area of research is the development of new drugs that target the Argipressin, ser-ala- system to treat conditions such as hypertension and heart failure. Another area of research is the study of argipressin, ser-ala- in relation to social behavior and mental health, including studies of autism, anxiety, and depression. Additionally, there is ongoing research into the role of argipressin, ser-ala- in regulating immune function and inflammation, which may have implications for the treatment of autoimmune diseases and other conditions.
In conclusion, argipressin, ser-ala-, is a hormone with a wide range of physiological effects in the body. Its use in scientific research has led to a better understanding of its mechanism of action and its potential applications in the treatment of various conditions. Ongoing research into the role of argipressin, ser-ala- in regulating social behavior, mental health, immune function, and inflammation is likely to lead to new insights and potential therapeutic interventions.
Méthodes De Synthèse
Argipressin, ser-ala-, is synthesized by the hypothalamus in response to changes in the body's water balance and blood pressure. The synthesis of argipressin, ser-ala-, involves several enzymatic steps, including the cleavage of a precursor molecule called pro-arginine Argipressin, ser-ala- (proAVP) into argipressin, ser-ala-.
Applications De Recherche Scientifique
Argipressin, ser-ala-, is widely used in scientific research to study its role in regulating water balance, blood pressure, and other physiological processes. It is also used in studies of the brain and behavior, including studies of social behavior, memory, and learning.
Propriétés
Numéro CAS |
115699-80-4 |
|---|---|
Nom du produit |
Argipressin, ser-ala- |
Formule moléculaire |
C52H75N17O15S2 |
Poids moléculaire |
1242.4 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N17O15S2/c1-26(61-43(76)30(53)23-70)42(75)67-36-24-85-86-25-37(51(84)69-18-6-10-38(69)50(83)63-31(9-5-17-59-52(57)58)44(77)60-22-41(56)74)68-48(81)35(21-40(55)73)66-45(78)32(15-16-39(54)72)62-46(79)33(19-27-7-3-2-4-8-27)64-47(80)34(65-49(36)82)20-28-11-13-29(71)14-12-28/h2-4,7-8,11-14,26,30-38,70-71H,5-6,9-10,15-25,53H2,1H3,(H2,54,72)(H2,55,73)(H2,56,74)(H,60,77)(H,61,76)(H,62,79)(H,63,83)(H,64,80)(H,65,82)(H,66,78)(H,67,75)(H,68,81)(H4,57,58,59)/t26-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
ORJCJGOLDFBQMQ-GGELCMKGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
SMILES canonique |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
Autres numéros CAS |
115699-80-4 |
Séquence |
SACYFQNCPRG |
Synonymes |
arginine vasopressin, Ser-Ala- argipressin, Ser-Ala- argipressin, seryl-alanine- Ser-Ala-argipressin Ser-Ala-AVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



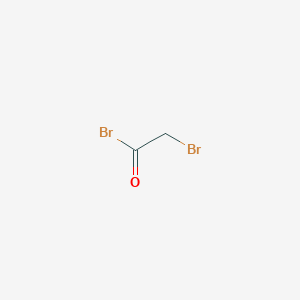
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
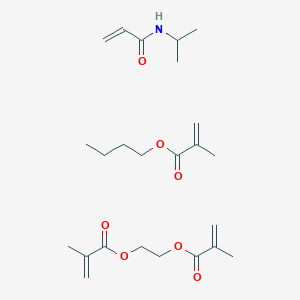
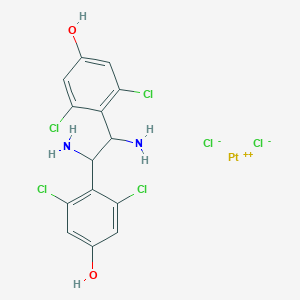
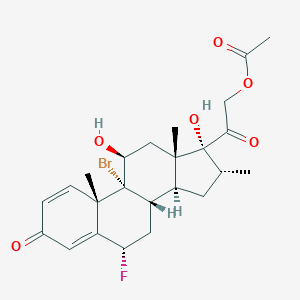
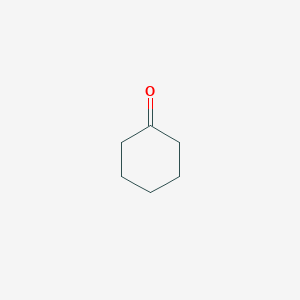
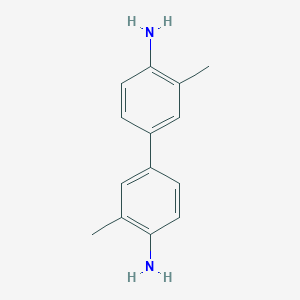
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
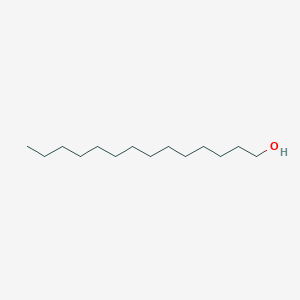
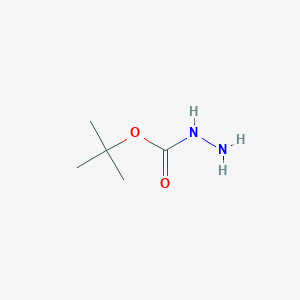
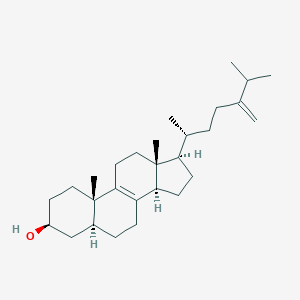
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
